2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methylbenzoate
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Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methylbenzoate is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : Novel triazole derivatives, including structures related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. Compounds with piperazine and methoxybenzoate components have shown promise as antimicrobial agents, indicating the potential of "2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 4-methylbenzoate" in this area (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents : Compounds derived from visnaginone and khellinone, bearing structural similarities to the compound , have been investigated for their anti-inflammatory and analgesic properties. These studies suggest a potential application of the specified compound in the development of new therapeutics for inflammation and pain management (Abu‐Hashem et al., 2020).
Antioxidant Activity : Derivatives of piperazine with methoxyphenyl groups have been explored for their antioxidant activities. This suggests that "2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 4-methylbenzoate" could have potential applications in preventing oxidative stress-related diseases (Mallesha et al., 2014).
Supramolecular Chemistry : Studies on hydrogen-bonded assemblies of piperazine derivatives demonstrate the compound's relevance in the field of supramolecular chemistry, potentially influencing the design of new molecular structures for various technological applications (Chinthal et al., 2021).
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-16-3-5-17(6-4-16)21(25)27-15-20(24)23-13-11-22(12-14-23)18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIODPQFISQDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.